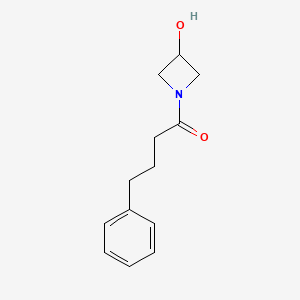

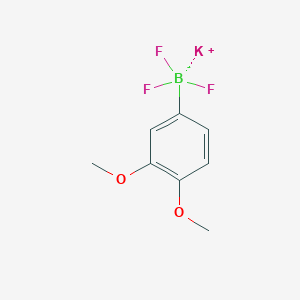

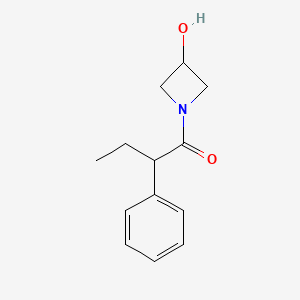

![molecular formula C14H18FN3 B1468886 (3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine CAS No. 1498449-37-8](/img/structure/B1468886.png)

(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine

Overview

Description

3-(1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl)propyl)(methyl)amine (3-FPMPA) is a synthetic compound that has gained attention in recent years due to its potential use in various scientific research applications. 3-FPMPA is a derivative of pyrazole, a heterocyclic aromatic compound with a five-membered ring. It is a chiral molecule, meaning that it has two enantiomers, or mirror images of each other. 3-FPMPA has been used in a variety of research applications, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Medicinal Applications

Pyrazoline derivatives, including those related to the structure , have shown a wide spectrum of biological activities, making them potent medicinal scaffolds. Research has extensively explored the synthetic approaches for methyl substituted pyrazoles and their significant medical implications, demonstrating their utility in developing new leads for treating various conditions (Sharma et al., 2021). Additionally, the structure of pyrazoline itself has been identified as a promising scaffold for the inhibition of Monoamine oxidase, suggesting its potential in treating disorders related to neurotransmitter metabolism (Mathew et al., 2013).

Environmental and Material Science Applications

Amine-functionalized compounds, including those structurally related to the compound , have been identified as effective for the removal of persistent organic pollutants, such as Perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water. This application is particularly relevant due to the compounds' ability to engage in electrostatic interactions, hydrophobic interactions, and benefit from sorbent morphology in environmental remediation processes (Ateia et al., 2019).

Analytical Chemistry Applications

Compounds containing the pyrazole moiety have also found use in analytical chemistry, particularly as chemosensors for detecting various analytes. These compounds' high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules underscore their utility in developing new diagnostic tools and sensors (Roy, 2021).

Mechanism of Action

Target of action

Compounds like this often target specific proteins or enzymes in the body, such as receptors or ion channels. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of action

The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in an increase or decrease in the production of certain biochemicals, or it could alter the rate of certain biochemical reactions .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. For example, it might influence the synthesis or degradation of certain neurotransmitters, or it might affect cell signaling pathways .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how easily it is absorbed into the body, how it is distributed among different tissues, how it is metabolized by enzymes, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It might, for example, lead to changes in cell behavior, alterations in gene expression, or effects on the nervous system .

Action environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s activity, or they might affect its stability and shelf life .

properties

IUPAC Name |

3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3/c1-16-7-3-5-13-9-17-18(11-13)10-12-4-2-6-14(15)8-12/h2,4,6,8-9,11,16H,3,5,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPDMRXVMUONGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CN(N=C1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

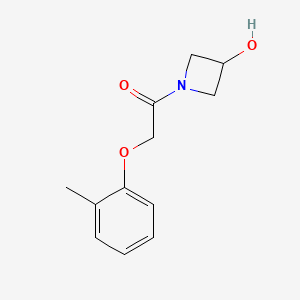

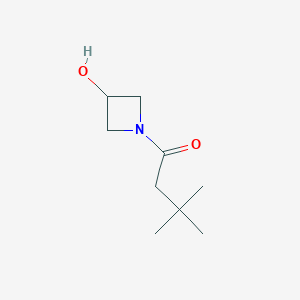

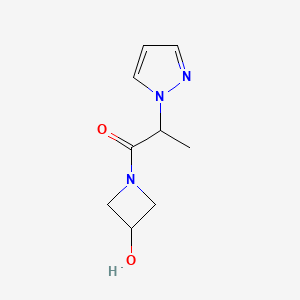

![N-[(2,4-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468811.png)

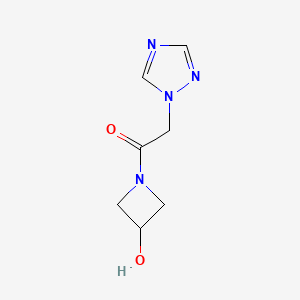

![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)